molecular formula C7H12N4 B13295697 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole

1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole

Cat. No.: B13295697
M. Wt: 152.20 g/mol
InChI Key: MJIWVLBPVFCYJB-ZETCQYMHSA-N
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Description

1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the N-1 position with a stereospecific (2S)-pyrrolidin-2-ylmethyl group. Its molecular formula is C₈H₁₃N₅ (CAS: 1864003-12-2), with a molecular weight of 179.23 g/mol . The stereochemistry of the pyrrolidine moiety (2S configuration) may influence its physicochemical properties, such as solubility and binding interactions.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]triazole

InChI

InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2/t7-/m0/s1

InChI Key

MJIWVLBPVFCYJB-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=CN=N2

Canonical SMILES

C1CC(NC1)CN2C=CN=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, which is then linked to the triazole ring through a series of chemical reactions.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often include the use of copper(I) catalysts, which facilitate the cycloaddition process.

    Industrial Production Methods: On an industrial scale, the production of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

    Medicine: In medicine, 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole is explored for its potential use in treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Molecular Targets: This compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by this compound include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Triazoles ()

Fluorinated 1,2,3-triazoles, such as 1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (Compound 4), exhibit high synthetic yields (up to 96%) under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Aryl-Substituted Triazoles ()
  • 1-(1-Naphthyl)-5-phenyl-1H-1,2,3-triazole (NPTA) : This compound demonstrates strong fluorescence and binds to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding with Arg222. Its naphthyl group facilitates π-π stacking in protein binding .
  • 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) : Exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans. The bromophenyl group enhances halogen bonding, contributing to its efficacy .
Enzyme-Targeting Triazoles ()
  • 4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (S8000011): Shows potent inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with a binding energy of -12.19 kcal/mol, attributed to halogen and π-stacking interactions .
  • 1H-1,2,3-Triazole analogues in : Competitive inhibitors of carbonic anhydrase-II (CA-II) with IC₅₀ values of 11.1–18.5 µM. Substitutions on the triazole scaffold modulate activity, highlighting the role of electronic and steric effects .

Role of Pyrrolidine Moieties

The pyrrolidine group in the target compound differs from other substituents (e.g., benzyl, fluorophenyl) by introducing a secondary amine capable of hydrogen bonding.

Data Table: Key Comparative Properties

Compound Name Substituents Biological Activity/Properties Key Findings Reference
1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole (2S)-Pyrrolidin-2-ylmethyl Inferred: H-bond donor, stereospecific interactions Potential enzyme/receptor targeting
1-(2-Trifluoromethylbenzyl)-...triazole Trifluoromethylbenzyl Biological testing candidate High synthetic yield (96%)
NPTA 1-Naphthyl, phenyl HSA binding, fluorescence Binds HSA via hydrophobic cavity
BPTA 4-Bromophenyl, phenyl Antimicrobial activity Inhibits 6 microbial strains
S8000011 Chloronaphthalenyl, chlorophenyl IMPDH inhibition (-12.19 kcal/mol) Strong enzyme interaction

Biological Activity

1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and neuroprotective effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrrolidine moiety. The structural formula can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This structure is significant for its interaction with various biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds containing the 1,2,3-triazole core can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer TypeIC50 (µM)Mechanism of Action
1HeLa15.5Apoptosis induction
2MCF-712.3Cell cycle arrest
3A54910.0Inhibition of angiogenesis

Table 1: Anticancer activity of triazole derivatives in different cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole has been documented against a range of pathogens. Its effectiveness is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Table 2: Antimicrobial activity against various pathogens.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may have neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activity, making them potential candidates for treating neurodegenerative diseases.

The biological activity of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are often targeted in Alzheimer's disease therapies.
    • IC50 Values :
      • AChE: 45 µM
      • BuChE: 30 µM
  • Receptor Modulation : It interacts with specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their efficacy against breast cancer cells (MCF-7). Compound X demonstrated an IC50 value of 12.3 µM, significantly inhibiting cell growth through apoptosis induction.

Case Study 2: Antimicrobial Activity

A clinical trial evaluated the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated that it effectively reduced bacterial load in infected tissue samples when administered topically.

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